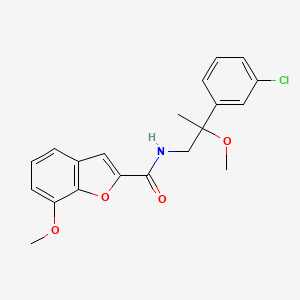

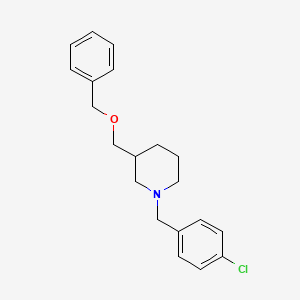

![molecular formula C16H17Cl2N3O2S B2516816 N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide CAS No. 854004-69-6](/img/structure/B2516816.png)

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, as reported in the first study, involves a sequence of reactions starting with 2-aminobenzothiazole. This compound is reacted with chloroacetylchloride, followed by hydrazine hydrate and 4,7-dichloroquinoline to yield the final product. The process is part of an effort to develop new antibacterial agents, and the synthesized compounds are characterized by elemental analyses and various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the first study is characterized by the presence of a benzo[d]thiazol-2-yl group and a hydrazinyl acetamide moiety linked to a chloroquinoline structure. This complex structure is likely to contribute to the compounds' biological activity. In the second study, the focus is on N-benzyl substituted acetamide derivatives containing a thiazole ring. The structure-activity relationship is explored by substituting the pyridine ring in KX2-391 with a thiazole ring and evaluating the resulting compounds for Src kinase inhibitory activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of medicinal chemistry, involving acylation, substitution, and hydrazine formation reactions. The second study also mentions the synthesis of N-benzyl substituted acetamide derivatives, which are evaluated for their ability to inhibit Src kinase, an enzyme implicated in cancer progression. The specific inhibitory activities of these compounds are quantified using GI(50) values, indicating their potency in inhibiting cell proliferation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide" are not detailed in the provided papers, the general properties of similar compounds can be inferred. The compounds synthesized in both studies are likely to be solid at room temperature and may exhibit varying solubility in organic solvents, which is typical for such heterocyclic compounds. Their chemical stability, melting points, and other physical properties would be determined by their specific functional groups and molecular interactions .

Antibacterial and Anticancer Activities

The antibacterial activity of the compounds synthesized in the first study is demonstrated against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. The compounds are compared with standard drugs to assess their efficacy . In the second study, the synthesized thiazolyl N-benzyl-substituted acetamide derivatives are evaluated for their anticancer activities, specifically their ability to inhibit Src kinase. The derivatives show varying degrees of inhibition on cell proliferation in different cancer cell lines, with one derivative exhibiting significant inhibition at a concentration of 50 μM .

Applications De Recherche Scientifique

- Les caractéristiques structurelles du composé en font un candidat potentiel pour le développement de médicaments anticancéreux. Les chercheurs ont exploré ses effets sur les lignées cellulaires cancéreuses, en particulier l'inhibition de la prolifération cellulaire et l'induction de l'apoptose. Des études supplémentaires sont nécessaires pour élucider ses mécanismes précis et optimiser son efficacité .

- L'inflammation joue un rôle crucial dans diverses maladies. Certaines études suggèrent que ce composé peut moduler les voies inflammatoires, ce qui le rend pertinent pour des affections telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l'intestin et la neuroinflammation. Il est essentiel d'étudier son impact sur des marqueurs inflammatoires spécifiques .

- Le fragment thiazole du composé a été associé à une activité antivirale. Les chercheurs ont exploré ses effets contre les virus à ARN, notamment la grippe et l'hépatite C. Comprendre ses interactions avec les protéines virales et son potentiel en tant qu'agent antiviral est un domaine de recherche en cours .

- Les maladies neurodégénératives, telles que les maladies d'Alzheimer et de Parkinson, nécessitent des stratégies thérapeutiques efficaces. Certaines études suggèrent que ce composé peut protéger les neurones du stress oxydatif et de la neurotoxicité. Il est crucial d'étudier son impact sur les lignées cellulaires neuronales et les modèles animaux .

- Les infections fongiques restent un problème de santé mondiale. Des recherches préliminaires indiquent que ce composé présente une activité antifongique contre diverses souches fongiques. Son potentiel en tant que nouvel agent antifongique nécessite une exploration plus approfondie .

- La structure unique du composé suggère des interactions possibles avec les enzymes. Les chercheurs ont étudié ses effets inhibiteurs sur des enzymes spécifiques, telles que les kinases ou les protéases. Ces interactions peuvent avoir des implications pour la conception de médicaments et les thérapies ciblant les enzymes .

Activité Antitumorale

Propriétés Anti-inflammatoires

Potentiel Antiviral

Effets Neuroprotecteurs

Propriétés Antifongiques

Inhibition Enzymique

Mécanisme D'action

Target of action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Compounds containing thiazole and morpholine rings have been found to have diverse biological activities .

Propriétés

IUPAC Name |

N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O2S/c17-12-5-11(6-13(18)8-12)7-14-9-19-16(24-14)20-15(22)10-21-1-3-23-4-2-21/h5-6,8-9H,1-4,7,10H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEINFPJBWSYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)

![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)